molecular formula C7H5FIN3 B13004832 7-Fluoro-4-iodo-1h-indazol-3-amine

7-Fluoro-4-iodo-1h-indazol-3-amine

Cat. No.: B13004832
M. Wt: 277.04 g/mol
InChI Key: OSMJHSFOMAITSM-UHFFFAOYSA-N
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Description

7-Fluoro-4-iodo-1h-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of fluorine and iodine substituents at the 7th and 4th positions, respectively, and an amine group at the 3rd position. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-iodo-1h-indazol-3-amine typically involves multi-step procedures. One common approach is the cyclization of substituted hydrazines with ortho-substituted benzonitriles. For instance, the synthesis can start with 2-fluoro-4-iodobenzonitrile, which undergoes cyclization with hydrazine to form the indazole core. The reaction conditions often involve the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to maximize yield and minimize byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-iodo-1h-indazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4th position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (TEA) in solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Fluoro-4-iodo-1h-indazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-4-iodo-1h-indazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to altered cellular processes. The compound may also affect signaling pathways, such as the p53/MDM2 pathway, which is involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-chloro-1h-indazol-3-amine
  • 4-Iodo-1h-indazol-3-amine
  • 7-Fluoro-1h-indazol-3-amine

Uniqueness

7-Fluoro-4-iodo-1h-indazol-3-amine is unique due to the presence of both fluorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C7H5FIN3

Molecular Weight

277.04 g/mol

IUPAC Name

7-fluoro-4-iodo-1H-indazol-3-amine

InChI

InChI=1S/C7H5FIN3/c8-3-1-2-4(9)5-6(3)11-12-7(5)10/h1-2H,(H3,10,11,12)

InChI Key

OSMJHSFOMAITSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)NN=C2N)I

Origin of Product

United States

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